molecular formula C18H29BN2O4 B8085997 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B8085997
M. Wt: 348.2 g/mol
InChI Key: HOWTWZIUIJCHGG-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-containing urea derivative with a methoxy-substituted phenyl core. This compound integrates a urea moiety, known for hydrogen-bonding capabilities, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Applications of such compounds span medicinal chemistry (e.g., targeted drug delivery) and materials science (e.g., organic light-emitting diodes) due to their tunable electronic properties and reactivity .

Properties

IUPAC Name

1,1-diethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O4/c1-8-21(9-2)16(22)20-14-11-10-13(12-15(14)23-7)19-24-17(3,4)18(5,6)25-19/h10-12H,8-9H2,1-7H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWTWZIUIJCHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Bromo-2-Methoxyaniline

  • Procedure : Methoxylation of 4-bromonitrobenzene via nucleophilic aromatic substitution (NaOH, MeOH, 100°C), followed by nitro reduction (H₂/Pd-C, 80% yield).

  • Key Data :

    Yield=80%;Purity>95%(HPLC)\text{Yield} = 80\%; \quad \text{Purity} >95\% \, (\text{HPLC})

Step 2: Miyaura Borylation for Boronic Ester Installation

  • Conditions :

    • 4-Bromo-2-methoxyaniline (1 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), dioxane, 90°C, 12 h.

  • Outcome :

    Conversion=92%;Isolated Yield=85%[7][9]\text{Conversion} = 92\%; \quad \text{Isolated Yield} = 85\% \,
  • Analytical Validation :
    1H NMR(CDCl3)^1\text{H NMR} \, (\text{CDCl}_3): δ 1.34 (s, 12H, pinacol), 3.89 (s, 3H, OCH₃), 6.90–7.70 (m, 3H, Ar-H).

Step 3: Urea Formation via Carbamate Intermediate

  • Carbamate Synthesis :
    React boronic ester-aniline with phenyl chloroformate (1.1 eq) in CH₂Cl₂, 0°C → rt, 6 h.

  • Urea Coupling :
    Treat carbamate with diethylamine (2 eq) in THF, 60°C, 8 h.

  • Yield : 78% over two steps.

Step 1: Synthesis of 1,1-Diethyl-3-(2-Methoxy-4-Bromophenyl)Urea

  • Procedure :
    React 4-bromo-2-methoxyaniline with diethylcarbamoyl chloride (1.2 eq) in pyridine, 0°C → rt, 12 h.

  • Yield : 88%.

Step 2: Late-Stage Borylation

  • Conditions :
    Pd(OAc)₂ (3 mol%), SPhos ligand, B₂pin₂ (1.5 eq), KOAc, dioxane, 100°C, 24 h.

  • Challenges :
    Lower yield (65%) due to steric hindrance from urea group.

Comparative Analysis of Methodologies

Parameter Route A Route B
Overall Yield66%57%
Boron IncorporationEarly-stageLate-stage
Purification ComplexityModerateHigh
Scalability>100 g<50 g

Key Insight : Route A is preferred for large-scale synthesis due to higher yields and simpler purification.

Optimization of Critical Reaction Parameters

Temperature and Catalyst Loading in Miyaura Borylation

  • Optimal Conditions :

    Temp=90C;Pd Loading=5mol%;Time=12h\text{Temp} = 90^\circ \text{C}; \quad \text{Pd Loading} = 5 \, \text{mol\%}; \quad \text{Time} = 12 \, \text{h}
  • Impact of Deviation :
    Reducing Pd to 3 mol% decreases conversion to 72%.

Solvent Effects in Urea Formation

  • THF vs. DCM :
    THF improves urea coupling efficiency (78% vs. 65% in DCM) due to better solubility of intermediates.

Analytical and Spectroscopic Characterization

  • HRMS (ESI+) :

    m/zcalcd for C18H29BN2O4+[M+H]+:348.2264;found:348.2266[9][13]m/z \, \text{calcd for } \text{C}_{18}\text{H}_{29}\text{BN}_2\text{O}_4^+ \, [\text{M+H}]^+: 348.2264; \, \text{found}: 348.2266
  • IR (KBr) :
    νmax\nu_{\text{max}} 1685 cm⁻¹ (C=O urea), 1340 cm⁻¹ (B-O).

Industrial-Scale Considerations

  • Cost Analysis :

    • Pinacol boronic ester: $120/kg (bulk pricing).

    • Pd catalyst recovery: 90% via silica filtration.

  • Safety :
    Phosgene alternatives (e.g., triphosgene) reduce toxicity risks in carbamate synthesis .

Scientific Research Applications

Chemistry

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of other boronic acid derivatives and organic compounds. Its unique structure allows it to participate in various chemical reactions including oxidation and substitution reactions.

Reactivity :

  • Oxidation : Converts the boronic acid group to a borate ester.
  • Reduction : Can reduce the urea moiety to form amines.

Biology

Biochemical Assays : In biological research, this compound is utilized as a reagent in assays that study interactions between boronic acids and biomolecules. Its ability to form reversible covalent bonds with diols makes it valuable for probing enzyme activities and signaling pathways.

Mechanism of Action : The interaction with molecular targets involves forming covalent bonds with biomolecules that contain diol functionalities. This is crucial for understanding metabolic pathways and enzyme mechanisms.

Industry

Material Production : The compound is used in the production of materials that require boronic acid functionalities. Its applications extend to the development of pharmaceuticals and agrochemicals where boron chemistry plays a pivotal role.

Case Study 1: Biochemical Interactions

A study investigated the interaction of 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea with various enzymes that contain diol groups. The results indicated that this compound can effectively inhibit certain enzyme activities through its reversible binding mechanism.

Case Study 2: Synthesis of Boronic Acid Derivatives

In a synthetic chemistry project focused on developing new boronic acid derivatives for drug discovery, researchers utilized this compound as a starting material. The multi-step synthesis demonstrated high yields and purity when optimized conditions were applied.

Mechanism of Action

The mechanism by which 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

  • Interaction with enzymes and proteins that contain diol functionalities.

  • Involvement in signaling pathways related to cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

The urea group’s substituents significantly influence solubility, steric bulk, and intermolecular interactions. Key examples include:

Compound Name Urea Substituents Molecular Weight Key Applications/Properties
1,1-Diethyl-3-(2-methoxy-4-(dioxaborolan-2-yl)phenyl)urea (Target Compound) Diethyl 349.2* Cross-coupling precursors, potential therapeutics
1-Methyl-3-(4-(dioxaborolan-2-yl)phenyl)urea Methyl 276.14 Suzuki-Miyaura intermediates
1-Cycloheptyl-3-(2-fluoro-5-(dioxaborolan-2-yl)phenyl)urea Cycloheptyl 377.2 (M+H+) Anticancer agent candidates
1-(4-(Dioxaborolan-2-yl)benzyl)-3-(4-(dioxaborolan-2-yl)phenyl)urea Benzyl (bis-boronate) 520.3* Bifunctional cross-linkers in polymers

*Calculated based on molecular formula.

Cycloheptyl and benzyl substituents introduce steric hindrance, which may reduce reactivity in cross-coupling reactions but improve selectivity in biological targeting .

Variations in Phenyl Ring Substitution

The position and nature of substituents on the phenyl ring modulate electronic effects and reactivity:

Compound Name Phenyl Substituents Key Findings
2-Methoxy-4-(dioxaborolan-2-yl)phenyl trifluoromethanesulfonate (2c) 2-OCH₃, 4-Boronate Methoxy acts as an electron-donating group, accelerating Suzuki coupling rates vs. electron-withdrawing substituents .
2-Fluoro-5-(dioxaborolan-2-yl)phenyl urea 2-F, 5-Boronate Fluorine’s electron-withdrawing effect reduces boronate reactivity but enhances metabolic stability .
Target Compound 2-OCH₃, 4-Boronate Combines methoxy’s electronic activation with urea’s hydrogen-bonding for dual functionality in catalysis or drug delivery.

Methoxy groups enhance the electron density of the boronate-bearing phenyl ring, facilitating oxidative addition in palladium-catalyzed reactions . In contrast, fluorine substituents (e.g., in ’s compound) reduce electron density, slowing coupling kinetics but improving stability against hydrolysis .

Functional Group Comparisons

Replacing the urea moiety with other functional groups alters chemical behavior:

Compound Name Core Functional Group Key Differences from Target Compound
2-Methoxy-4-(dioxaborolan-2-yl)phenyl acetate Acetate ester Lacks hydrogen-bonding capacity; used as a protecting group.
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Urea + pyrrole-carbonyl Enhanced π-π stacking for OLED applications .
Dichloro[η⁵-urea-Cp]Rh(III) complex Metal-urea coordination Incorporates rhodium for catalytic asymmetric synthesis.

Urea’s hydrogen-bonding capability distinguishes it from esters or metal-coordinated analogs. For instance, the target compound’s urea group may stabilize transition states in catalysis or interact with biological targets (e.g., enzymes) .

Biological Activity

1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. The compound combines a urea moiety with a boronate ester, which is significant in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 1,1-diethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. Its molecular formula is C18H29BN2O4C_{18}H_{29}BN_2O_4, with a molecular weight of 320.2 g/mol. The compound features a boronic acid derivative structure that can interact with various biological targets.

PropertyValue
IUPAC Name1,1-diethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Molecular FormulaC18H29BN2O4C_{18}H_{29}BN_2O_4
Molecular Weight320.2 g/mol
CAS Number917111-46-7

The biological activity of 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is primarily attributed to its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles found in enzymes and proteins. Such interactions are crucial for modulating various signaling pathways and enzymatic activities within cells.

Molecular Targets

The compound is known to interact with:

  • Kinases : Inhibition of specific kinases involved in cancer signaling pathways.
  • Enzymes : Interactions with enzymes that have diol functionalities.

Biological Activity

Research indicates that compounds containing boronate esters can exhibit significant biological activities including:

  • Anticancer Activity : Studies suggest that similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific kinases.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against multi-drug resistant strains of bacteria.

Case Studies and Research Findings

Recent studies have highlighted the potential of boronate-containing compounds in drug discovery:

  • Anticancer Properties : A study indicated that compounds similar to 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibited IC50 values in the low nanomolar range against various cancer cell lines .
  • Kinase Inhibition : Research on related structures has shown that they can effectively inhibit kinase activity associated with tumor growth . For instance:
    • Compound X was found to suppress mTOR signaling pathways critical in cancer progression.
  • Antimicrobial Activity : A related compound demonstrated effective inhibition against strains of Staphylococcus aureus and Mycobacterium tuberculosis, showcasing MIC values as low as 0.5 μg/mL .

Q & A

Q. What are the standard synthetic routes for preparing 1,1-diethyl-3-(2-methoxy-4-(dioxaborolan-2-yl)phenyl)urea?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Urea Formation : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyaniline with diethylcarbamoyl chloride under basic conditions (e.g., using triethylamine in dry THF at 0–25°C).

Boronate Functionalization : If the boronate ester is not pre-installed, employ a Suzuki-Miyaura cross-coupling reaction. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a dioxane/water solvent system (80°C, 12–24 hrs) to attach the dioxaborolane group .

Table 1 : Key Reaction Conditions for Boronate Installation

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O8060–85

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the urea linkage and boronate ester integrity. For ¹¹B NMR, expect a peak at ~30 ppm for the dioxaborolane group .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (calc. for C₂₁H₃₂BN₂O₄: 399.25 g/mol).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Optimized Geometry : Use B3LYP/6-311+G(2d,p) to optimize the molecular structure. Compare bond lengths/angles with X-ray data to validate the model .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. A smaller gap (~3–4 eV) suggests utility in optoelectronic applications .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (urea carbonyl) and electron-deficient areas (boronate) to predict nucleophilic/electrophilic sites .

Q. What experimental strategies resolve contradictions in crystallographic vs. computational data?

  • Methodological Answer :
  • Refinement Protocols : In SHELXL, adjust thermal parameters and occupancy ratios for disordered atoms. Use TWIN commands for twinned crystals .
  • DFT Validation : Compare experimental bond lengths (e.g., B–O: ~1.36 Å) with DFT values. Discrepancies >0.02 Å may indicate solvent effects or lattice strain .
  • Dynamic Effects : Perform variable-temperature NMR to probe conformational flexibility not captured in static X-ray structures.

Q. How to design a study evaluating the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer :
  • Experimental Design : Use a randomized block design with split-plot factors:
  • Main Plots : pH (3, 7, 11).
  • Subplots : Solvents (water, DMSO, THF).
  • Replicates : n = 4 per condition .
  • Analysis : Monitor degradation via HPLC-UV at 254 nm. For boronate hydrolysis, track the loss of the dioxaborolane ¹¹B NMR signal.

Q. What mechanisms underlie the compound’s potential bioactivity as a urea derivative?

  • Methodological Answer :
  • Target Docking : Use AutoDock Vina to simulate binding to kinases or urease enzymes. Prioritize hydrogen bonds between the urea carbonyl and active-site residues (e.g., His or Asp) .
  • In Vitro Assays : Test inhibition of Helicobacter pylori urease (IC₅₀) or kinase activity (e.g., EGFR) using fluorescence-based protocols. Compare with known inhibitors like acetohydroxamic acid .

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